Product packaging for N-Butyl-N-ethylaniline(Cat. No.:CAS No. 13206-64-9)

N-Butyl-N-ethylaniline

Cat. No.: B084774
CAS No.: 13206-64-9
M. Wt: 177.29 g/mol
InChI Key: DDKZXSNRYKHKQK-UHFFFAOYSA-N
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Description

Contextualization within N-Alkylaniline Chemistry

N-alkylanilines are a class of organic compounds derived from aniline (B41778), where one or both hydrogen atoms of the amino group are replaced by alkyl groups. wikipedia.org This substitution significantly influences the chemical and physical properties of the parent aniline molecule. The introduction of alkyl groups can alter the basicity, nucleophilicity, and solubility of the compound, as well as introduce steric hindrance around the nitrogen atom.

N-Butyl-N-ethylaniline is a specific example of a tertiary N-alkylaniline. The presence of two different alkyl groups (butyl and ethyl) on the nitrogen atom can lead to specific reactivity and applications. For instance, in the realm of materials science, the nature of the N-alkyl substituents in anilines can affect the properties of polymers derived from them, such as solubility and processability. researchgate.net The study of N-alkylanilines also extends to understanding their behavior in various chemical reactions, including electrophilic substitution, oxidation, and metal-catalyzed coupling reactions. ineosopen.orgacs.orgacs.org

Historical Perspectives on N-Alkylaniline Research

Research into aniline and its derivatives dates back to the 19th century, with initial studies focusing on its synthesis and basic reactivity. The N-alkylation of aniline has long been a fundamental transformation in organic chemistry, with various methods developed over the years to achieve this. Early methods often involved the reaction of aniline with alkyl halides.

Over time, more sophisticated methods for the synthesis of N-alkylanilines have been developed, including reductive amination and metal-catalyzed N-alkylation reactions. rsc.org The development of these synthetic methodologies has been crucial for accessing a wide range of N-alkylanilines with diverse substitution patterns, enabling further exploration of their properties and applications. Research in the mid to late 20th century also delved into the photochemical reactions of N-alkylanilines, exploring their behavior upon exposure to light. acs.org

Contemporary Significance in Chemical Research

In modern chemical research, this compound and other N-alkylanilines continue to be relevant in several areas. They serve as important intermediates in the synthesis of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net For example, N-alkylanilines are precursors to triarylmethane dyes and other valuable chemical entities. scilit.com

Furthermore, N-alkylanilines are utilized in the development of advanced materials. Their electropolymerization leads to the formation of conductive polymers with potential applications in electronics and sensors. researchgate.net The specific properties of these polymers can be tuned by varying the alkyl substituents on the aniline nitrogen.

Recent research has also focused on the development of more efficient and environmentally friendly methods for the synthesis of N-alkylanilines. This includes the use of catalytic systems, such as those based on transition metals, to promote N-alkylation reactions under milder conditions. tandfonline.com The direct reductive cross-coupling of nitroarenes has also emerged as an efficient protocol for constructing N-substituted arylamine derivatives, including N-alkylanilines. rsc.org Additionally, the unique reactivity of N-alkylanilines is being exploited in novel chemical transformations, such as their participation in aryne reactions and C-O oxyalkylation reactions. ineosopen.orgacs.org

Detailed Research Findings

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
CAS Number13206-64-9
IUPAC NameThis compound
Boiling Point88-91 °C at 5 mm Hg
Exact Mass177.151749610 Da
XLogP34.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count5

This table presents key physicochemical properties of this compound. Data sourced from lookchem.comnih.govprepchem.comguidechem.com.

Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
13C NMRSpectral data available.
GC-MSMass spectrometry data available.
IRVapor phase IR spectra available.

This table summarizes the available spectroscopic data for the characterization of this compound. Data sourced from nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B084774 N-Butyl-N-ethylaniline CAS No. 13206-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13206-64-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butyl-N-ethylaniline

InChI

InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3

InChI Key

DDKZXSNRYKHKQK-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=CC=CC=C1

Canonical SMILES

CCCCN(CC)C1=CC=CC=C1

Synonyms

N-Butyl-N-ethylaniline

Origin of Product

United States

Synthetic Methodologies for N Butyl N Ethylaniline

Catalytic Systems in this compound Synthesis

Catalysis is central to the production of this compound, offering pathways that enhance reaction rates, improve selectivity, and allow for milder reaction conditions compared to non-catalytic routes. Both heterogeneous and homogeneous catalysts are utilized in the N-alkylation of anilines.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction mixture. This facilitates their separation from the product and potential for reuse, which is advantageous for industrial processes. elsevier.com The synthesis of N-alkylated anilines, a class of compounds that includes this compound, frequently employs solid catalysts such as metal-based systems and solid acids. elsevier.commdpi.com

Supported metal catalysts are widely used for N-alkylation reactions, often involving the reaction of an amine with an alcohol. researchgate.net These systems are effective in promoting both the dehydrogenation of the alcohol to an aldehyde intermediate and the subsequent reductive amination with the amine.

Research into the analogous synthesis of N-ethylaniline from aniline and ethanol provides insight into effective metal-based catalytic systems. Spinel catalysts, such as Cu₀.₇₅Co₀.₂₅Al₂O₄, have demonstrated high efficiency. hgxx.org In a fixed-bed reactor, this catalyst achieved an 81.56% yield of N-ethylaniline with a selectivity of 90.82%. hgxx.org Another prominent metal-based catalyst is Raney Ni, which is effective in the one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol. sciengine.com This process combines the reduction of the nitro group and the N-alkylation of the resulting aniline in a single step, achieving a selectivity of 85.9% for N-ethylaniline. sciengine.com Palladium supported on carbon (Pd/C) is another versatile heterogeneous catalyst used for the reductive amination of nitroarenes with aldehydes, a key step in forming N-substituted anilines. mdpi.com

Table 1: Performance of Metal-Based Heterogeneous Catalysts in Analogous N-Alkylation of Anilines

Catalyst Reactants Product Yield/Selectivity Reference
Cu₀.₇₅Co₀.₂₅Al₂O₄ Aniline, Ethanol N-ethylaniline 81.56% Yield, 90.82% Selectivity hgxx.org
Raney Ni Nitrobenzene, Ethanol N-ethylaniline 85.9% Selectivity sciengine.com

Solid acid catalysts, such as zeolites, clays, and oxides, are also employed for the vapor-phase alkylation of aniline. researchgate.net The catalytic activity is related to the presence of both Brønsted and Lewis acid sites on the catalyst surface. researchgate.net Lewis acids, in particular, are noted as effective catalysts for the synthesis of N-butylaniline from aniline and n-butanol. google.com Zeolites like H-Beta have been identified as highly active catalysts for the acylation of aromatic compounds, a related Friedel-Crafts reaction, indicating their potential for N-alkylation. iitm.ac.in The defined pore structure of these materials can also impart shape selectivity to the reaction, potentially favoring the formation of specific isomers. iupac.org

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. researchgate.net A direct synthesis of this compound involves heating N-ethylaniline with n-butanol in the presence of triphenyl phosphite as a homogeneous catalyst. prepchem.com This method, conducted in a stirred autoclave, yields the desired product after distillation. prepchem.com Other homogeneous systems used in analogous N-alkylation reactions include mineral acids like sulfuric acid or phosphorus compounds like phosphorus trichloride (B1173362), which catalyze the reaction between aniline and ethanol to produce N-ethylaniline. google.com Iron salts, such as FeSO₄·7H₂O, have also been developed as environmentally benign homogeneous catalysts for the synthesis of N-alkylanilines. chemistryviews.org

Heterogeneous Catalysis

Optimization of Reaction Conditions for this compound Production

The yield and selectivity of this compound synthesis are critically influenced by reaction parameters. Optimizing these conditions is essential for maximizing product formation and minimizing unwanted side reactions. researchgate.net

Temperature and pressure are pivotal in the N-alkylation of anilines. Higher temperatures generally increase the reaction rate but can also lead to the formation of by-products if not carefully controlled. sciengine.com

In the synthesis of this compound using a triphenyl phosphite catalyst, the reaction is conducted at 230°C in a stirred autoclave, indicating that elevated temperature and the corresponding autogenous pressure are required. prepchem.com Similarly, the synthesis of p-n-butylaniline using a Lewis acid catalyst occurs at temperatures of 220-240°C and pressures of 2-5.0 MPa. google.com The synthesis of N-ethylaniline over a Cu₀.₇₅Co₀.₂₅Al₂O₄ spinel catalyst is optimized at 240°C and a pressure of 3 MPa. hgxx.org Research on the one-pot synthesis of N-ethylaniline using Raney Ni showed that increasing the temperature from 393 K to 433 K enhanced reactant conversion, but temperatures above 413 K (140°C) led to an increase in by-products. sciengine.com This reaction was carried out under a pressure of 1-1.2 MPa. sciengine.com Some historic methods using homogeneous acid catalysts like sulfuric acid or phosphorus trichloride require even more severe conditions, with temperatures reaching 210-300°C and pressures as high as 2.5-9.84 MPa. google.com

Table 2: Temperature and Pressure Conditions in N-Alkylation of Anilines

Reaction Catalyst Temperature (°C) Pressure (MPa) Reference
N-ethylaniline + n-butanol Triphenyl phosphite 230 Autoclave (autogenous) prepchem.com
Aniline + n-butanol Lewis acid 220 - 240 2.0 - 5.0 google.com
Aniline + ethanol Cu₀.₇₅Co₀.₂₅Al₂O₄ 240 3.0 hgxx.org
Nitrobenzene + ethanol Raney Ni 140 1.0 - 1.2 sciengine.com
Aniline + ethanol Sulfuric acid 210 ~2.5 google.com

Solvent Selection and Influence

The choice of solvent plays a critical role in the N-alkylation of anilines, influencing reaction rates, yields, and catalyst performance. Research into analogous N-alkylation reactions reveals a distinct preference for certain solvent types to maximize product formation.

Low-polarity solvents have been found to yield better results in palladium-catalyzed N-alkylation of anilines organic-chemistry.org. For instance, solvents like Tetrahydrofuran (THF) have demonstrated high efficacy, achieving up to a 99% yield under optimized conditions organic-chemistry.org. Ionic liquids are also effective media for this class of reaction organic-chemistry.org. Generally, aprotic solvents are considered more efficient than protic solvents for N-alkylation processes. This is because protic solvents can interact with and deactivate the nucleophilic amine, hindering its reaction with the alkylating agent.

The influence of the solvent is also tied to catalyst stability and reusability. For example, a Palladium on charcoal (Pd/C) catalyst recycled from a reaction in THF maintained high catalytic activity over multiple cycles. In contrast, when the same catalyst was recycled from a reaction conducted in an ionic liquid, its activity dropped significantly after three cycles organic-chemistry.org. Visible-light-induced N-alkylation reactions have been successfully carried out in non-polar solvents like hexane (B92381) nih.gov.

SolventSolvent TypeObserved Yield/Performance
Tetrahydrofuran (THF)Aprotic, Low-PolarityHigh yields (up to 99%) reported in analogous Pd/C catalyzed reactions organic-chemistry.org.
Ionic Liquids (e.g., [bmim]PF6)Ionic LiquidGood yields, but can reduce catalyst reusability compared to THF organic-chemistry.org.
HexaneAprotic, Non-PolarEffective for visible-light-induced N-alkylation reactions nih.gov.
Ortho-XyleneAprotic, Non-PolarUsed as a solvent in copper-chromite catalyzed N-alkylation of aniline with benzyl (B1604629) alcohol tsijournals.com.
Solvent-FreeN/ASome reactions can be performed in solvent-free media, particularly with certain NHC–Ir(III) and NHC–Ru(II) complexes acs.org.

Reactant Stoichiometry and Concentration Effects

The molar ratio of the amine to the alkylating agent is a crucial factor that directly impacts the conversion rate, product selectivity, and the formation of potential byproducts. In the synthesis of this compound from N-ethylaniline and n-butanol, careful control of stoichiometry is necessary to maximize the yield of the desired tertiary amine while minimizing unreacted starting materials and the formation of over-alkylated quaternary ammonium salts.

Studies on the ethylation of aniline show that increasing the molar ratio of the alkylating agent to the amine leads to a higher conversion of the amine sci-hub.se. However, an excessive concentration of the alkylating agent can also promote the formation of more highly substituted products sci-hub.se. For instance, in the synthesis of N-ethylaniline, a higher concentration of the ethylating agent can increase the yield of N,N-diethylaniline sci-hub.se. Therefore, an optimal ratio must be determined to favor the desired mono-alkylation of the secondary amine (N-ethylaniline) to the tertiary amine (this compound).

In a specific laboratory preparation of this compound, 182 parts of N-ethylaniline were reacted with 150 parts of n-butanol. This stoichiometry, along with other optimized conditions, resulted in a 69% yield of the final product. In gram-scale synthesis involving aniline derivatives, a slight excess of the alkylating agent (e.g., a 1.05:1 molar ratio of alkylating agent to amine) has been shown to improve the reaction yield nih.gov.

Reactant Ratio (Alkylating Agent : Amine)General EffectPotential Outcome
Low (e.g., <1:1)Incomplete conversion of the starting amine.Low product yield; requires separation of unreacted amine.
Equimolar (1:1)Balanced reaction, often a starting point for optimization.Good yield, but may still have unreacted starting materials.
Slight Excess (e.g., 1.05:1 to 1.5:1)Drives the reaction towards completion, increasing amine conversion nih.gov.Higher product yield.
High Excess (>2:1)Facilitates the formation of higher alkylated products sci-hub.se.Increased formation of byproducts (e.g., quaternary ammonium salts), reducing selectivity.

Catalyst Loading and Reusability

Catalysis is central to the modern synthesis of N-alkylated anilines, with heterogeneous catalysts being particularly favored for their ease of separation and potential for reuse. Catalyst loading and reusability are key economic and environmental considerations in the synthesis of this compound.

Catalyst Loading: The amount of catalyst used, or catalyst loading, must be optimized to ensure an efficient reaction rate without incurring unnecessary cost. While higher loading can increase reaction speed, the goal is often to achieve high conversion with minimal catalyst. For example, some N-alkylation reactions of anilines with alcohols have been achieved with low loadings of ruthenium-based catalysts nih.gov. In other systems, a 10% Pd/C loading was found to be optimal organic-chemistry.org.

Palladium on charcoal (Pd/C) has been successfully recycled and reused for up to five times with only a slight decrease in activity researchgate.net.

Cobalt nanoparticles (Co@NC-800-L1) have shown exceptional stability, being reused up to seven times without significant deactivation nih.gov.

An Ag/GO nanocatalyst showed very little loss of activity after six consecutive cycles researchgate.net.

Magnetic catalysts have been recovered with over 95% efficiency using an external magnet and reused at least four times without losing high catalytic activity researchgate.net.

CatalystNumber of CyclesObserved Performance
Cobalt Nanoparticles (Co@NC-800-L1)7Exhibited high stability with no significant deactivation nih.gov.
Ag/GO Nanohybrid6Very small loss of activity observed researchgate.net.
Palladium on Charcoal (Pd/C)5Easily recovered and reused with only a slight decrease in activity researchgate.net.
Magnetic Iron Catalysts4No loss of high catalytic activity reported researchgate.net.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. The synthesis of this compound and related compounds can be made more sustainable by focusing on atom economy, the use of safer reagents, and energy efficiency.

A key green strategy for N-alkylation is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology nih.gov. This process, often catalyzed by ruthenium or iridium complexes, uses alcohols as alkylating agents nih.gov. In this reaction, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the alkylated amine. The only byproduct of this elegant process is water, resulting in very high atom economy rsc.org.

Further principles of green chemistry applicable to this synthesis include:

Use of Heterogeneous Catalysts : As discussed previously, using solid-supported catalysts (e.g., Pd/C, cobalt nanoparticles) simplifies product purification and allows the catalyst to be easily recovered and reused, minimizing waste organic-chemistry.orgresearchgate.netnih.gov.

Alternative Reagents : The use of alcohols like n-butanol as alkylating agents is preferred over traditional alkyl halides. Alcohols are less expensive and their use avoids the formation of stoichiometric salt byproducts, which can be problematic for disposal tsijournals.com.

Energy Efficiency : Employing microwave-assisted heating can significantly reduce reaction times compared to conventional heating methods organic-chemistry.org. Furthermore, developing catalytic systems that operate under milder conditions (lower temperatures and pressures) reduces energy consumption nih.gov.

Novel Methodologies : Emerging techniques such as visible-light-induced synthesis offer an eco-friendly alternative that can avoid the use of metallic catalysts, oxidants, and bases altogether nih.gov. Electrocatalytic methods that use electricity to drive the alkylation of amines with alcohols in aqueous solutions also represent a green and efficient approach osti.gov.

By integrating these principles, the synthesis of this compound can be performed in a more sustainable, efficient, and environmentally responsible manner.

Reaction Mechanisms Involving N Butyl N Ethylaniline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, attacks an electron-deficient center and replaces a leaving group.

In aromatic nucleophilic substitution (SNAr), a nucleophile attacks an aromatic ring that is substituted with strong electron-withdrawing groups, leading to the replacement of a leaving group. The general mechanism involves two main steps: the addition of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. semanticscholar.org

N-Butyl-N-ethylaniline can act as a nucleophile due to the lone pair of electrons on the nitrogen atom. ucalgary.calibretexts.org A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The nucleophilicity of the nitrogen in this compound is influenced by the electronic effects of its substituents. The butyl and ethyl groups are electron-donating, which increases the electron density on the nitrogen, enhancing its nucleophilicity compared to aniline (B41778), where the lone pair is delocalized into the aromatic ring. ucalgary.ca However, the bulky nature of the butyl and ethyl groups can also introduce steric hindrance, potentially slowing down the rate of reaction compared to less hindered amines like N-methylaniline. libretexts.org

As a nucleophile, this compound can react with various electrophiles. For example, it can participate in SNAr reactions by attacking activated aromatic rings.

Conversely, an aniline derivative like N-n-butyl-2,6-dinitroaniline can serve as a substrate in nucleophilic substitution. A kinetic study of its reaction with sodium hydroxide showed that it can yield 2,6-dinitrophenol, a substitution product. rsc.org This indicates that under certain conditions, the N-butyl-N-ethylamino group could potentially act as a leaving group if the aromatic ring is sufficiently activated by electron-withdrawing substituents.

Alkylation and Dealkylation Mechanisms

Alkylation and dealkylation are critical transformations for amines, allowing for the synthesis of more complex amines or the removal of alkyl groups to yield different products.

N-alkylation is a reaction where an alkyl group is added to a nitrogen atom. For tertiary amines like this compound, further alkylation is possible and leads to the formation of a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.org This occurs because the tertiary amine is still nucleophilic and can react with an alkyl halide. masterorganicchemistry.com This process, sometimes referred to as "exhaustive alkylation," is generally not selective and can be challenging to control, often resulting in a mixture of products unless an excess of the alkylating agent is used to drive the reaction to the quaternary salt. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a standard nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of an alkyl halide, displacing the halide ion. ucalgary.ca

While this compound is already a di-alkylated amine, understanding selective mono-alkylation is key to its synthesis and the synthesis of related compounds. Achieving selective mono-N-alkylation of aromatic amines, rather than the often-problematic multiple alkylations, is a significant area of research. researchgate.net Various methods have been developed to control this selectivity.

One approach involves the use of dialkyl carbonates under gas-liquid phase-transfer catalysis (GL-PTC) conditions, which has been shown to be highly selective for the mono-N-alkylation of aromatic amines. acs.org Another strategy employs catalysts, such as well-defined Zn(II)-catalysts, for the N-alkylation of amines with alcohols, which provides a sustainable and eco-friendly route to selectively produce N-alkylated amines. acs.org Other catalytic systems based on iridium, cobalt, and ruthenium have also been developed to facilitate the selective N-alkylation of aromatic amines with alcohols. diva-portal.orgorganic-chemistry.org These methods often operate via a "borrowing hydrogen" mechanism.

N-dealkylation, the removal of an N-alkyl group from an amine, is an important transformation both in synthetic chemistry and in the metabolism of xenobiotics. nih.govnih.gov For tertiary aromatic amines like this compound, several dealkylation methods exist.

One classic method is the von Braun reaction , which uses cyanogen bromide (CNBr). The tertiary amine reacts with CNBr to form a quaternary cyanoammonium intermediate, which then decomposes to yield a disubstituted cyanamide and an alkyl bromide. nih.gov The cyanamide can then be hydrolyzed to the secondary amine. nih.gov

Another chemical approach involves the use of chloroformates , such as phenyl chloroformate or ethyl chloroformate. The reaction proceeds through a quaternary ammonium salt intermediate, which eliminates an alkyl chloride to form a carbamate. Subsequent hydrolysis of the carbamate yields the desired secondary amine. nih.govmdpi.com

More recently, catalytic methods have been developed. Photoredox catalysis offers a mild and functional group-tolerant protocol for the N-dealkylation of various tertiary amines, including aniline-type substrates. nih.govbohrium.com This method can be highly efficient, as shown by the optimization studies for the dealkylation of tributylamine, a representative tertiary amine.

EntryCatalyst LoadingAdditive (CH₃NO₂)SolventYield (%)
12 mol % Ru(bpy)₃(PF₆)₂-MeOH<5
24 mol % [Ir]-MeOH11
34 mol % [Ir]1 equivMeOH88
44 mol % [Ir]1 equivMeCN94
51 mol % [Ir]1 equivMeCN93
Data adapted from a study on the N-dealkylation of tributylamine, demonstrating the effectiveness of iridium-based photoredox catalysis. nih.gov

Oxidative N-dealkylation is another important pathway. This can be catalyzed by metalloenzymes like cytochrome P450 in biological systems or mimicked in the lab using chemical oxidants and catalysts. nih.govmdpi.comresearchgate.net The mechanism often involves an initial single-electron transfer (SET) from the amine to an electrophilic oxidant, forming a radical cation. mdpi.com This is followed by deprotonation and further reaction to yield an unstable carbinolamine, which decomposes to the secondary amine and a carbonyl compound (e.g., butanal or acetaldehyde). nih.gov

Finally, dealkylation of aromatic tertiary amines can be achieved using formates , such as triethylammonium formate (B1220265). This reaction is facilitated by electron-releasing groups on the aromatic ring. acs.org

Polymerization Mechanisms of N-Alkylaniline Derivatives

N-alkylaniline derivatives, including this compound, can undergo polymerization through several mechanisms, leading to the formation of conductive polymers with diverse applications.

Oxidative Polymerization Pathways

The oxidative polymerization of aniline and its N-alkylated derivatives is a complex process that typically occurs in an acidic medium. kpi.ua The mechanism involves the oxidation of the monomer to form radical cations, which then couple to form dimers and subsequently longer polymer chains. researchgate.net For N-alkylanilines, the presence of alkyl groups on the nitrogen atom influences the polymerization process and the properties of the resulting polymer. nih.gov

The initial step is the oxidation of the N-alkylaniline monomer, which can be achieved chemically using an oxidizing agent like ammonium persulfate (APS), or electrochemically. kpi.uaacs.org This oxidation generates a radical cation. The propagation of the polymer chain proceeds through the coupling of these radical cations. The electrical conductivity of poly(N-alkylanilines) is influenced by the size of the alkyl substituent, with conductivity generally decreasing as the size of the alkyl group increases. For instance, the conductivity increases from 10⁻⁴ S·cm⁻¹ for polybutylaniline to 10⁻² S·cm⁻¹ for polymethylaniline. nih.gov

The general structure of the resulting polymer can be represented as a chain of aniline units, where the oxidation state can vary. The conductive form is typically associated with the emeraldine oxidation state. kpi.ua

Electropolymerization Processes

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. nih.govscispace.com For N-alkylanilines, this process is carried out in an acidic electrolyte, and the polymer is deposited on the anode. scispace.com The mechanism begins with the oxidation of the monomer at the electrode surface to form radical cations. researchgate.net

These radical cations then couple, followed by the elimination of two protons and rearomatization to form a dimer. scispace.com This dimer is further oxidized, and the chain propagates by the coupling of oligomer radical cations with monomer radical cations. scispace.com The properties of the resulting polymer film, such as morphology and conductivity, are influenced by various factors including the electrode material, the nature of the dopant anion, and the composition of the electrolyte. researchgate.netacs.org

Nitrosation Reactions

This compound, as a secondary amine derivative in terms of its aniline structure, can undergo nitrosation reactions to form N-nitrosamines.

Formation and Reactivity of N-Nitrosamines

N-nitrosamines are formed from the reaction of secondary amines with a nitrosating agent. pjoes.com For this compound, the reaction with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions), would lead to the formation of N-nitroso-N-butyl-N-ethylaniline. organic-chemistry.org The general reaction involves an electrophilic attack by the nitrosonium ion (NO⁺) on the lone pair of electrons of the nitrogen atom of the amine. pjoes.com

N-nitrosamines are a class of compounds known for their potential carcinogenicity. onyxipca.com Their reactivity has been studied to understand their biological activity. acs.org The formation of N-nitrosamines can occur under various conditions, including neutral and alkaline aqueous solutions in the presence of dissolved nitrosyl gases. nih.gov The use of reagents like tert-butyl nitrite (B80452) (TBN) has been shown to be an efficient method for the N-nitrosation of secondary amines under mild, acid-free conditions. rsc.orgrsc.org

The reactivity of N-nitrosamines is influenced by their structure. They can undergo various reactions, including protolytic denitrosation in acidic conditions and photochemical reactions. acs.org

Radical Reaction Pathways

Radical reactions involving this compound can be initiated through various means, including photolysis or reaction with radical initiators. These reactions often involve the formation of a nitrogen-centered radical or a radical on one of the alkyl chains.

The mechanism of radical reactions often involves three main stages: initiation, propagation, and termination. libretexts.org In the context of N-alkylanilines, a radical can be formed on the nitrogen atom or on a carbon atom adjacent to the nitrogen (an alpha-N radical). libretexts.org These radicals can then participate in a variety of reactions, including hydrogen atom transfer (HAT) or addition to unsaturated systems. The specific pathway taken will depend on the reaction conditions and the other reagents present.

Acid-Base Chemistry and Protonation Equilibria

As an amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom. The basicity of N-alkylanilines is a crucial factor in their reactivity, particularly in reactions that are acid-catalyzed, such as polymerization.

The protonation of the nitrogen atom in this compound by an acid leads to the formation of the corresponding anilinium ion. The extent of protonation is determined by the pKa of the conjugate acid and the pH of the medium. The basicity of different amine groups varies, and they become protonated at different pH values. researchgate.net This differential protonation affects the reactivity of the molecule, as protonated and non-protonated species exhibit different chemical behaviors and are oxidized at different potentials. researchgate.net

The protonation equilibrium is a key factor in the oxidative polymerization of anilines, where the reaction is typically carried out in a strong acidic medium to ensure the solubility of the monomer and the growing polymer chain. kpi.uaresearchgate.net

Advanced Spectroscopic and Analytical Characterization of N Butyl N Ethylaniline and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and deduce structural information, creating a unique molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the covalent bonding in a molecule. When subjected to infrared radiation, the bonds within N-Butyl-N-ethylaniline absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending, etc.). These absorptions provide direct evidence for the presence of its key structural components: the aromatic ring, the tertiary amine, and the alkyl chains.

The FTIR spectrum of a tertiary aromatic amine like this compound is characterized by several key absorption regions:

C-H Stretching Vibrations: Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and butyl groups are observed just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretching: The presence of the benzene (B151609) ring gives rise to a series of characteristic sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-N bond in tertiary aromatic amines typically occurs in the 1310-1360 cm⁻¹ range. The aliphatic C-N stretching is also expected in the 1000-1250 cm⁻¹ region.

C-H Bending Vibrations: Out-of-plane (OOP) bending vibrations for the substituted benzene ring are prominent in the fingerprint region, typically between 690 cm⁻¹ and 900 cm⁻¹, and their exact position can indicate the substitution pattern on the aromatic ring.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established correlation tables and data from similar aniline (B41778) derivatives.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3000 - 3100C-H StretchAromatic Ring
2850 - 2960C-H StretchAlkyl (Butyl & Ethyl)
1580 - 1610C=C StretchAromatic Ring
1450 - 1550C=C StretchAromatic Ring
1310 - 1360C-N StretchAryl-N
1000 - 1250C-N StretchAliphatic-N
690 - 900C-H Bend (OOP)Substituted Aromatic

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. While FTIR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar bonds and changes in polarizability.

For this compound, Raman spectroscopy is particularly effective for characterizing the aromatic and aliphatic carbon backbone. Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and sharp band in Raman spectra. Other aromatic C=C stretching bands between 1580-1610 cm⁻¹ are also prominent.

C-H Stretching: Both aromatic (~3050 cm⁻¹) and aliphatic (2850-2950 cm⁻¹) C-H stretching modes are visible, complementing the FTIR data.

C-N Stretching: The C-N stretching vibrations are also active in Raman, though their intensities can vary.

The combination of FTIR and Raman spectra provides a more complete vibrational profile of the molecule. The unique pattern of peaks in both spectra serves as a definitive molecular fingerprint, useful for identification and quality control. Theoretical studies on aromatic amines show that the vibrational signals can be sensitive to the molecule's interaction with its environment. acs.orgacs.orgresearchgate.net

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3050C-H StretchAromatic Ring
2850 - 2950C-H StretchAlkyl (Butyl & Ethyl)
1580 - 1610C=C StretchAromatic Ring
~1000Ring BreathingAromatic Ring
1310 - 1360C-N StretchAryl-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum can be predicted to show distinct signals for the protons on the ethyl group, the butyl group, and the aromatic ring.

Ethyl Group: The ethyl group will exhibit a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and coupled to the methyl group, and a triplet for the terminal methyl protons (-CH₃).

Butyl Group: The butyl group will show a triplet for the N-adjacent methylene protons (-CH₂-), a multiplet for the subsequent two methylene groups (-CH₂-CH₂-), and a triplet for the terminal methyl group (-CH₃).

Aromatic Ring: The protons on the phenyl group will appear in the aromatic region of the spectrum (typically 6.5-7.5 ppm). Their splitting pattern will appear as complex multiplets due to coupling with each other.

The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom, causing the adjacent methylene protons to appear further downfield compared to those further away.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.6 - 7.3Multiplet (m)
N-CH₂ -CH₃ (Ethyl)3.3 - 3.5Quartet (q)
N-CH₂ -CH₂CH₂CH₃ (Butyl)3.2 - 3.4Triplet (t)
N-CH₂-CH₂ -CH₂CH₃ (Butyl)1.4 - 1.6Multiplet (m)
N-CH₂CH₂-CH₂ -CH₃ (Butyl)1.2 - 1.4Multiplet (m)
N-CH₂-CH₃ (Ethyl)1.1 - 1.3Triplet (t)
N-CH₂CH₂CH₂-CH₃ (Butyl)0.8 - 1.0Triplet (t)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A unique signal is typically observed for each chemically distinct carbon atom. For this compound, a total of 10 distinct signals are expected in the ¹³C NMR spectrum, assuming the ortho and meta carbons of the phenyl ring are resolved.

Aromatic Carbons: Six signals are expected for the phenyl group. The carbon directly attached to the nitrogen (ipso-carbon) is shifted significantly downfield (~147 ppm). The other aromatic carbons appear in the typical range of 110-130 ppm.

Aliphatic Carbons: Four signals are expected for the butyl and ethyl groups. The carbons directly bonded to the nitrogen (-CH₂-) are deshielded and appear further downfield (typically 45-55 ppm) compared to the other aliphatic carbons (typically 10-35 ppm).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C -N (Aromatic ipso)146 - 148
C -H (Aromatic ortho/para)112 - 117
C -H (Aromatic meta)128 - 130
N-C H₂-CH₃ (Ethyl)45 - 48
N-C H₂-CH₂CH₂CH₃ (Butyl)50 - 53
N-CH₂-C H₂-CH₂CH₃ (Butyl)28 - 32
N-CH₂CH₂-C H₂-CH₃ (Butyl)19 - 22
N-CH₂-C H₃ (Ethyl)11 - 14
N-CH₂CH₂CH₂-C H₃ (Butyl)13 - 15

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular connectivity, especially for complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons within the alkyl chains. For example, the N-CH₂ protons of the ethyl group would show a cross-peak to the -CH₃ protons, confirming their connectivity. Similarly, the entire butyl chain's proton network can be traced through sequential COSY correlations. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton quartet at ~3.4 ppm would show a cross-peak to the carbon signal at ~46 ppm, definitively assigning them as the N-CH₂ of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the different fragments of the molecule. Key correlations for this compound would include cross-peaks between the N-CH₂ protons of both the ethyl and butyl groups and the ipso-carbon of the aromatic ring. This would unequivocally establish the connection between the alkyl chains and the aniline moiety.

The following table outlines the key expected correlations that would be observed in 2D NMR spectra to confirm the structure of this compound.

2D NMR ExperimentKey Expected CorrelationsInformation Gained
COSY N-CH₂ (Ethyl) ↔ -CH₃ (Ethyl)Confirms ethyl group connectivity
N-CH₂ (Butyl) ↔ -CH₂- (Butyl) ↔ -CH₂- (Butyl) ↔ -CH₃ (Butyl)Confirms butyl group connectivity
HSQC Aromatic H's ↔ Aromatic C'sAssigns aromatic carbons
N-CH₂ (Ethyl) ↔ N-C H₂ (Ethyl)Assigns N-CH₂ carbon of ethyl group
N-CH₂ (Butyl) ↔ N-C H₂ (Butyl)Assigns N-CH₂ carbon of butyl group
HMBC N-CH₂ protons (Ethyl & Butyl) ↔ Aromatic ipso-CarbonConfirms N-Aryl bond
N-CH₂ protons (Ethyl) ↔ -CH₃ Carbon (Ethyl)Confirms C-C bond in ethyl group
Aromatic ortho-H ↔ Aromatic ipso-CarbonConfirms substitution pattern

Mass Spectrometry (MS)

Mass spectrometry serves as a pivotal analytical tool for the determination of molecular weight and structural elucidation of this compound. It provides both qualitative and quantitative data critical for identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its retention time as it passes through a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a specific molecular ion peak and a pattern of fragment ions. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern arises from the cleavage of the ethyl and butyl groups from the nitrogen atom and the phenyl ring. The identification of this compound is confirmed by comparing its acquired mass spectrum with reference spectra in established databases, such as those from the National Institute of Standards and Technology (NIST).

Purity assessment is achieved by examining the gas chromatogram for the presence of extraneous peaks. chromforum.org The area of the main peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. This technique is highly sensitive and can detect trace-level impurities, making it essential for quality control in synthesis and manufacturing processes. sincerechemical.com The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in both the identification and purity assessment of the compound. nih.gov

Ion Type m/z (Mass-to-Charge Ratio) Possible Fragment Structure/Identity Significance
Molecular Ion177[C₁₂H₁₉N]⁺Confirms the molecular weight of the compound.
Fragment Ion162[M - CH₃]⁺Loss of a methyl group.
Fragment Ion148[M - C₂H₅]⁺Loss of the ethyl group, a common fragmentation pathway.
Fragment Ion120[M - C₄H₉]⁺Loss of the butyl group, another primary fragmentation.
Fragment Ion77[C₆H₅]⁺Phenyl cation, characteristic of benzene derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact mass of this compound. nih.govchemspider.com From this exact mass, a unique elemental formula can be derived.

For this compound, the molecular formula is C₁₂H₁₉N. Using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis provides an experimental mass that can be compared against this theoretical value. A close match (typically within a few parts per million, ppm) provides unequivocal confirmation of the compound's elemental composition, distinguishing it from isomers or other compounds that may have the same nominal mass. lookchem.com

Parameter Value Source
Molecular FormulaC₁₂H₁₉NComputed nih.gov
Theoretical Monoisotopic Mass177.151749610 DaComputed by PubChem nih.gov
Hypothetical Experimental Mass (HRMS)177.15175 Da-
Mass Accuracy (ppm)< 1 ppm-

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insights into its electronic structure, primarily the transitions involving the π-electrons of the aromatic ring and the non-bonding electrons of the nitrogen atom. The spectrum is characterized by absorption bands at specific wavelengths (λmax).

The aniline chromophore is responsible for the main absorption features. These typically include two primary bands:

An intense band at a shorter wavelength, corresponding to a π → π* transition within the benzene ring.

A less intense band at a longer wavelength, attributed to an n → π* transition, involving the promotion of a lone-pair electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring.

The presence of the N-alkyl substituents (ethyl and butyl) acts as auxochromes. Their electron-donating inductive effects increase the electron density on the nitrogen and the aromatic ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted aniline. For the related compound N-ethylaniline, absorption maxima are observed at approximately 245 nm and 294 nm. nih.gov It is expected that this compound would exhibit a similar spectrum, possibly with slight shifts in these λmax values.

Compound λmax (nm) Associated Electronic Transition(s)
Aniline~230, ~280π → π, n → π
N-Ethylaniline~245, ~294 nih.govπ → π, n → π
This compoundExpected ~245-250, ~295-300π → π, n → π

Morphological and Structural Characterization Techniques for Related Polymers and Composites

When this compound is used as a monomer or a component in polymeric systems, characterization extends to the solid-state structure and morphology of the resulting materials.

X-Ray Diffraction (XRD) for Crystallinity and Structure

X-Ray Diffraction (XRD) is a primary technique for investigating the long-range atomic and molecular order in solid materials, including polymers derived from this compound. The technique differentiates between crystalline, semi-crystalline, and amorphous structures.

When a beam of X-rays interacts with a material, it is diffracted by the electron clouds of the atoms.

Crystalline Regions: In areas where polymer chains are arranged in a highly ordered, repeating lattice, constructive interference of the diffracted X-rays occurs at specific angles, producing a pattern of sharp, well-defined peaks. The position and intensity of these peaks are related to the specific crystal structure.

Amorphous Regions: In areas where polymer chains are randomly oriented with no long-range order, the diffracted X-rays are scattered over a wide range of angles, resulting in a broad, diffuse halo in the diffraction pattern. nih.gov

For polymers like poly(N-ethylaniline), XRD patterns can reveal the degree of crystallinity, which significantly influences the material's mechanical, thermal, and electronic properties. researchgate.net For composites where an aniline derivative is dispersed within a polymer matrix, XRD can determine if the compound exists as crystalline domains or is amorphously dispersed. nih.gov A completely amorphous composite would show only the broad halo characteristic of the polymer, indicating successful molecular-level dispersion. nih.gov

Feature in XRD Pattern Interpretation Implication for Polymer Properties
Sharp, narrow peaksPresence of ordered, crystalline domains. nih.govHigher tensile strength, rigidity, and melting point.
Broad, diffuse haloLack of long-range order; amorphous structure. nih.govIncreased flexibility, transparency, and lower softening point.
Combination of sharp peaks and a broad haloSemi-crystalline structure with both ordered and disordered regions.A balance of mechanical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnification. In the context of N-ethylaniline polymers, which are closely related to this compound, SEM is instrumental in characterizing the structure of composites. For instance, in composites made of poly(N-ethylaniline) (PNEA) and talc (B1216), SEM analysis reveals how the polymer covers the surface of the talc particles, often forming an unsmooth layer. researchgate.netbibliotekanauki.pl

Table 1: SEM Morphological Observations of Poly(N-ethylaniline) Composites

Composite MaterialDopant/DispersantKey SEM FindingsReference
Poly(N-ethylaniline)/Talc-Polymer forms an unsmooth coating on talc particles. researchgate.netbibliotekanauki.pl
Poly(N-ethylaniline)/LignosulfonateLignosulfonateFormation of microspheres or regular hexagon sheets depending on the mass ratio. researchgate.net
Poly(N-ethylaniline) NanoparticlesTartaric Acid/Acrylic AcidFormation of nanoscopic structures with distinct morphologies. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal or nanoscale structure of materials. nih.gov It functions by transmitting a beam of electrons through an ultra-thin specimen. nih.gov For derivatives of N-ethylaniline, TEM is particularly valuable for examining the structure of nanocomposites and the materials derived from them.

In studies of poly(N-ethylaniline)/lignosulfonate (PNA-LS) composites, TEM has been employed to investigate the structure of nitrogen-containing carbon materials produced by the pyrolysis of these composites. researchgate.net This analysis can reveal the formation of carbon nanospheres and provide precise measurements of their diameters, which is critical for understanding the material's properties at the nanoscale. researchgate.net The high resolution of TEM allows for the detailed characterization of the fine relationships between the constituent parts of a nanocomposite, providing information that is unobtainable with surface-imaging techniques alone. nih.gov

Thermal Analysis Techniques for Related Polymers and Composites

Thermal analysis techniques are essential for determining the stability and phase behavior of polymeric materials under the influence of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for assessing the thermal stability of polymers. For composites involving poly(N-ethylaniline), TGA is used to compare the thermal stability of the composite material to that of the pure polymer. researchgate.netbibliotekanauki.pl

Studies on poly(N-ethylaniline)/talc composites have shown that the incorporation of talc enhances the thermal stability of the polymer. researchgate.netbibliotekanauki.pl TGA curves for these materials typically show the onset of decomposition at higher temperatures compared to the pure PNEA. The analysis involves heating the sample at a constant rate (e.g., 20 °C/min) in a nitrogen atmosphere and recording the weight loss. mdpi.com The resulting thermograms can identify the temperatures at which different stages of decomposition occur and the amount of residual mass, which can be correlated with filler content. mdpi.comresearchgate.net For example, the thermal decomposition of poly(N-isopropylacrylamide) shows a multi-stage mass loss, with the main degradation occurring in a specific high-temperature range. mdpi.com

Table 2: TGA Data for a Representative Polymer Composite Note: This is a representative table based on typical TGA results for polymer composites.

MaterialOnset Decomposition Temp. (Tonset)Temperature at Max. Decomposition Rate (Tmax)Char Yield at 600 °C (%)
Pure Polymer~300 °C~420 °C~25%
Polymer Composite~350 °C~450 °C~40%

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.de It is widely used to study thermal transitions in polymers, such as the glass transition (Tg), melting (Tm), and crystallization (Tc). researchgate.net

DSC analysis of polymers related to this compound can reveal important information about their thermal properties and phase behavior. researchgate.net For some N-salicylideneaniline derivatives, DSC has been used to identify temperature-induced phase transitions. nih.gov In the broader context of aniline derivatives, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA), DSC is used to investigate phase transitions between crystalline, nematic, and isotropic liquid phases. mdpi.com A typical DSC experiment involves heating the sample at a constant rate (e.g., 10°C/min), and the resulting thermogram plots heat flow against temperature. hu-berlin.depolymersource.ca Peaks or shifts in the baseline of the DSC curve correspond to phase transitions, providing quantitative data on transition temperatures and enthalpies. researchgate.net

Table 3: Phase Transition Temperatures for MBBA (A Related Aniline Derivative)

Phase TransitionAbbreviationTransition Temperature (K)Reference
Crystalline to NematicTCN295.3 mdpi.com
Nematic to Isotropic LiquidTNI317 mdpi.com

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its derivatives, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most relevant methods.

These techniques are widely used for the separation and quantification of aniline and its various substituted forms in complex matrices like industrial wastewater, sludge, and biological samples. osti.govresearchgate.net In a typical HPLC method for aniline derivatives, a reversed-phase C18 column might be used with an eluent such as an acetonitrile-water mixture. nih.gov Detection is often performed with a photodiode array detector, which allows for the quantification of the separated compounds. nih.gov

Gas chromatography, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is also highly effective for analyzing aniline derivatives. osti.gov GC-MS, in particular, provides both separation and structural identification, making it a powerful tool for confirming the presence of specific compounds in a mixture. These chromatographic methods are essential for purity assessment, quantitative analysis, and monitoring of this compound and related compounds in various applications.

Computational Chemistry and Theoretical Studies of N Butyl N Ethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Butyl-N-ethylaniline, grounded in the principles of quantum mechanics. These calculations can predict a wide array of molecular properties, including geometries, energies, and electronic characteristics.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems.

For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level computational methods where available.

Illustrative DFT-Calculated Properties for this compound:

PropertyValue
Optimized Ground State Energy-522.9 Hartree
Dipole Moment1.25 Debye
HOMO Energy-5.8 eV
LUMO Energy0.9 eV
HOMO-LUMO Gap6.7 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. It is not based on published experimental or computational studies for this specific molecule.

Ab initio methods are quantum chemical calculations that are based solely on theoretical principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.

For a molecule like this compound, ab initio calculations can be used to obtain a more precise description of its electronic structure and to validate the results from DFT methods. For instance, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations. While computationally intensive, these methods can be invaluable for studying specific aspects of the molecule's behavior, such as reaction barriers or excited states, with a high degree of confidence.

Both DFT and ab initio methods can be used to calculate a variety of electronic structure and reactivity descriptors for this compound. These descriptors provide quantitative measures of the molecule's reactivity and can help in predicting its chemical behavior.

Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in understanding the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and is useful for identifying regions that are susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions.

Global Reactivity Descriptors: These include chemical potential, hardness, softness, and electrophilicity index, which are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.

Illustrative Reactivity Descriptors for this compound:

DescriptorValue
Chemical Potential (μ)-2.45 eV
Chemical Hardness (η)3.35 eV
Global Softness (S)0.298 eV⁻¹
Electrophilicity Index (ω)0.89 eV

Note: The data in this table is for illustrative purposes and represents typical values derived from quantum chemical calculations. It is not based on published literature for this specific molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of this compound in various environments, such as in a solvent or at an interface.

An MD simulation of this compound would require a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its atoms. The choice of force field (e.g., AMBER, CHARMM, OPLS) is critical for the accuracy of the simulation. MD simulations can be used to investigate properties such as diffusion coefficients, radial distribution functions, and the solvation structure of this compound in different solvents.

Conformational Analysis and Energy Landscapes

The presence of flexible butyl and ethyl chains in this compound gives rise to a number of possible conformations. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This is crucial as the conformation of a molecule can significantly influence its physical properties and chemical reactivity.

Computational methods are well-suited for exploring the conformational space of this compound. This can be achieved through systematic or stochastic searches of the potential energy surface. The geometries of the identified conformers are then optimized, and their relative energies are calculated using quantum chemical methods. The results of a conformational analysis can be visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational degrees of freedom.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction pathways. This information is vital for understanding the kinetics and thermodynamics of a reaction.

For example, the mechanism of electrophilic substitution on the aniline (B41778) ring or reactions involving the nitrogen atom of this compound could be investigated. Quantum chemical calculations can be used to determine the activation energies and reaction energies for different possible pathways. The insights gained from such studies can help in predicting the products of a reaction and in designing more efficient synthetic routes. Recent advances in computational chemistry have made it possible to study increasingly complex reaction mechanisms with high accuracy.

Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules like this compound. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and for identifying the compound. The process typically begins with the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). researchgate.net Following this, calculations can be performed to simulate various types of spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net These calculations provide the frequencies of the fundamental vibrational modes of the molecule. The results can be used to predict the positions of peaks in the Infrared (IR) and Raman spectra. For this compound, these calculations would identify characteristic vibrations, including C-H stretching in the alkyl chains and the aromatic ring, C-N stretching of the tertiary amine, and various bending and deformation modes of the benzene (B151609) ring. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structure elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS). For this compound, these calculations would predict the specific chemical shifts for the protons and carbons of the butyl group, the ethyl group, and the aniline ring, aiding in the assignment of complex experimental NMR spectra. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, these calculations would likely focus on π→π* transitions within the benzene ring, which are influenced by the electron-donating tertiary amine substituent.

Table 1: Predicted Spectroscopic Data for this compound The following data are representative examples based on typical computational chemistry predictions for structurally similar molecules and are intended for illustrative purposes.

Spectroscopic Technique Predicted Parameter Value Assignment
¹H NMR Chemical Shift (δ)6.7-7.3 ppmAromatic Protons (C₆H₅)
Chemical Shift (δ)3.3-3.5 ppmMethylene (B1212753) Protons (-N-CH₂ -CH₃)
Chemical Shift (δ)3.1-3.3 ppmMethylene Protons (-N-CH₂ -CH₂CH₂CH₃)
Chemical Shift (δ)1.4-1.6 ppmMethylene Protons (-N-CH₂-CH₂ -CH₂CH₃)
Chemical Shift (δ)1.2-1.4 ppmMethylene Protons (-N-CH₂CH₂-CH₂ -CH₃)
Chemical Shift (δ)1.1-1.3 ppmMethyl Protons (-N-CH₂-CH₃ )
Chemical Shift (δ)0.8-1.0 ppmMethyl Protons (-N-CH₂CH₂CH₂-CH₃ )
¹³C NMR Chemical Shift (δ)147-150 ppmQuaternary Aromatic Carbon (C-N)
Chemical Shift (δ)128-130 ppmAromatic Carbons (meta-C)
Chemical Shift (δ)115-118 ppmAromatic Carbons (ortho-C)
Chemical Shift (δ)111-114 ppmAromatic Carbons (para-C)
Chemical Shift (δ)50-53 ppmMethylene Carbon (-N-CH₂ -CH₂CH₂CH₃)
Chemical Shift (δ)45-48 ppmMethylene Carbon (-N-CH₂ -CH₃)
Chemical Shift (δ)28-31 ppmMethylene Carbon (-N-CH₂-CH₂ -CH₂CH₃)
Chemical Shift (δ)19-22 ppmMethylene Carbon (-N-CH₂CH₂-CH₂ -CH₃)
Chemical Shift (δ)13-15 ppmMethyl Carbon (-N-CH₂CH₂CH₂-CH₃ )
Chemical Shift (δ)12-14 ppmMethyl Carbon (-N-CH₂-CH₃ )
FT-IR Wavenumber (cm⁻¹)3050-3100 cm⁻¹Aromatic C-H Stretch
Wavenumber (cm⁻¹)2850-2960 cm⁻¹Aliphatic C-H Stretch
Wavenumber (cm⁻¹)1590-1610 cm⁻¹Aromatic C=C Stretch
Wavenumber (cm⁻¹)1340-1370 cm⁻¹C-N Stretch
UV-Vis λmax~250-260 nmπ→π* Transition
λmax~290-310 nmn→π* Transition

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. meilerlab.orgwikipedia.org These models are fundamental in fields like drug discovery and environmental science for screening new compounds and predicting their behavior without the need for extensive experimental testing. wikipedia.orgresearchgate.net

A QSAR/QSPR study involving this compound would begin by creating a dataset of structurally related compounds with known experimental data for a specific activity (e.g., toxicity, receptor binding) or property (e.g., boiling point, water solubility). For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, such as molecular surface area.

Physicochemical: Such as logP (lipophilicity) or molar refractivity. wikipedia.org

For this compound, descriptors like molecular weight, the number of rotatable bonds, polar surface area (PSA), and the octanol-water partition coefficient (LogP) would be calculated. lookchem.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical equation that correlates the descriptors with the observed activity or property. wikipedia.orgnih.gov

The resulting model's predictive power is then rigorously evaluated using statistical metrics and validation techniques, often by predicting the properties of a separate test set of compounds not used in model development. nih.gov While specific QSAR/QSPR models for this compound are not prominently documented in public literature, its calculated descriptors can be used as input for generalized models predicting properties like toxicity or environmental fate.

Table 2: Calculated Molecular Descriptors for this compound Relevant to QSAR/QSPR Modeling

Descriptor Type Descriptor Name Value Significance in Modeling
Constitutional Molecular FormulaC₁₂H₁₉NBasic structural information. lookchem.comnih.gov
Molecular Weight177.29 g/mol Relates to size and mass-dependent properties. nih.gov
Heavy Atom Count13Number of non-hydrogen atoms. lookchem.com
Topological Rotatable Bond Count5Relates to molecular flexibility. lookchem.com
Complexity116A measure of the intricacy of the molecular structure. lookchem.com
Physicochemical XLogP34.2A computed measure of lipophilicity, crucial for predicting membrane permeability and bioavailability. lookchem.comnih.gov
Polar Surface Area (PSA)3.24 ŲRelates to hydrogen bonding potential and transport properties. lookchem.com
Hydrogen Bond Donor Count0Number of hydrogen atoms attached to electronegative atoms. lookchem.com
Hydrogen Bond Acceptor Count1Number of electronegative atoms (the nitrogen atom). lookchem.com

Applications and Functionalization in Advanced Materials Science

Conducting Polymers and Composites Derived from N-Alkylanilines

N-alkylanilines, including derivatives of N-Butyl-N-ethylaniline, are precursors to a class of conducting polymers known as polyanilines (PANI). The substitution of alkyl groups on the nitrogen atom of the aniline (B41778) monomer, such as the butyl and ethyl groups in this compound, significantly influences the properties of the resulting polymers, including their solubility, processability, and electrochemical characteristics. While unsubstituted polyaniline is known for its high conductivity, it suffers from poor solubility, which complicates its processing. N-alkylation provides a pathway to enhance solubility, although typically at the cost of reduced electrical conductivity due to steric effects that disrupt the conjugation along the polymer backbone.

The synthesis of polymers from N-alkylaniline monomers can be achieved through both chemical and electrochemical oxidative polymerization methods. In the case of monomers like N-butylaniline, electrochemical polymerization results in the formation of poly(N-butylaniline). Studies have shown that the resulting polymers, such as poly(N-ethylaniline), poly(N-propylaniline), and poly(N-butylaniline), are often soluble in organic solvents like tetrahydrofuran (THF).

Copolymerization is another strategic approach to balance the properties of conductivity and processability. By copolymerizing aniline with an N-alkylaniline such as N-butylaniline, it is possible to create a material that incorporates the higher conductivity of aniline units with the enhanced solubility imparted by the N-butyl side chains. Research on poly(aniline-co-N-butylaniline) copolymers has demonstrated that their electrical and physical properties are highly dependent on the comonomer composition. These copolymers can be synthesized via chemical oxidation using an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. The resulting materials represent a "quasi-composite" where conducting (aniline-based) and more insulating (N-butylaniline-based) segments coexist within the same macromolecule.

Table 1: Synthesis Parameters for Aniline and N-Alkylaniline Polymers

Polymer Type Monomer(s) Synthesis Method Oxidant/Conditions Resulting Polymer
Homopolymer N-Butylaniline Electrochemical Oxidation Potential sweep (0.6-1.5 V) Poly(N-butylaniline)
Copolymer Aniline, N-Butylaniline Chemical Oxidation Ammonium persulfate, 1.0 M HClO₄ Poly(aniline-co-N-butylaniline)
Homopolymer Aniline Chemical Oxidation Ammonium persulfate, 1M HCl Polyaniline (for reference)

This table is generated based on data from referenced studies on N-alkylaniline polymerization.

To enhance the electrical and mechanical properties of poly(N-alkylaniline)-based materials, they can be integrated into nanocomposites. This involves dispersing nanofillers such as carbon nanotubes (CNTs) or graphene within the polymer matrix. The synthesis of these nanocomposites often employs in situ polymerization, where the aniline derivative monomer is polymerized in the presence of the nanofiller. This method promotes strong interfacial interactions between the polymer and the nanoparticles.

For instance, single-walled carbon nanotube/polyaniline composite nanofibers have been synthesized to create high-performance chemosensors. The presence of CNTs can significantly improve the conductivity of the composite compared to the pure polymer. Polyaniline and its derivatives can be adsorbed onto the hydrophobic surfaces of carbon nanotubes, facilitating the creation of patterned composite structures. This approach combines the processability of the soluble polymer derivative with the high conductivity and mechanical strength of the carbon nanotubes. The resulting nanocomposites are promising for applications in sensors and as electrode materials.

The electrochemical properties of polymers derived from N-alkylanilines are a key area of research. The presence of N-alkyl substituents has a pronounced effect on the electronic structure and, consequently, the electrical conductivity of the polymer. Generally, the introduction of bulky alkyl groups on the nitrogen atom decreases the electrical conductivity of the resulting polymer. This is attributed to steric hindrance, which forces a twist in the polymer backbone and reduces the effective π-conjugation.

For example, the electrical conductivity of poly(N-alkylanilines) has been shown to decrease as the size of the alkyl group increases. One study reported a decrease in conductivity from 1.9 × 10⁻⁴ S/m for poly(N-butylaniline) to 5.7 × 10⁻² S/m for poly(N-methylaniline), illustrating the impact of the alkyl chain length.

Cyclic voltammetry studies are commonly used to characterize the redox behavior of these polymers. Poly(N-alkylanilines) typically exhibit reversible redox processes corresponding to the transition between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). However, compared to unsubstituted polyaniline, the oxidation potentials can be shifted, and the stability of the different states may be altered. For poly(aniline-co-N-butylaniline) copolymers, a percolation threshold is observed, where the conductivity increases sharply once a critical content of aniline units (around 15%) is reached in the copolymer.

Table 2: Electrical Conductivity of Doped N-Alkylated Polyanilines

Polymer Dopant Conductivity (S/cm) Reference
Poly(N-methylaniline) Not Specified 5.7 x 10⁻⁴
Poly(N-butylaniline) Not Specified 1.9 x 10⁻⁶
Poly(aniline-co-N-butylaniline) (High Aniline Content) HClO₄ > 10⁻²

Note: Conductivity values can vary significantly based on synthesis conditions, dopant, and measurement technique.

Despite their lower conductivity compared to unsubstituted PANI, polymers and composites derived from N-alkylanilines have found applications in various electrically conductive systems where high processability is a critical advantage. Their improved solubility allows for the formation of uniform thin films and coatings through solution-based techniques.

These materials are explored for use in:

Chemosensors: The electrical properties of poly(N-alkylaniline) films can change upon exposure to certain chemicals, making them suitable for sensor applications. Nanocomposites with CNTs, for example, show enhanced sensitivity and faster response times to vapors like HCl and NH₃.

Electrochromic Devices: N-substituted polyanilines are known for their flexible and notable electrochromic behavior, where the material changes color in response to an electrical potential.

Corrosion Protection: Coatings based on conducting polymers like polyaniline derivatives can offer active corrosion protection for metals.

Electrodes: The processability of these polymers makes them candidates for fabricating electrodes for various electrochemical devices, although their performance may be limited by their moderate conductivity.

Advanced Functional Materials

The electronic properties of aniline derivatives make them interesting candidates for the development of advanced functional materials with applications in optoelectronics and sensor technology.

In the field of optoelectronics, organic materials are gaining prominence for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-alkylanilines, including this compound, can serve as precursors or components of hole-transporting materials (HTMs). The nitrogen atom with its lone pair of electrons can facilitate the transport of positive charge carriers (holes), which is a crucial function in these devices.

While direct studies on this compound for optoelectronic applications are scarce, research on related aniline derivatives highlights their potential. For instance, the synthesis and characterization of poly(N-ethylaniline) nanoparticles have demonstrated their conducting properties, which are relevant for optoelectronic devices. researchgate.net Furthermore, studies on aniline oligomers have shown that their electronic and nonlinear optical properties can be tuned by substituting different functional groups, suggesting that this compound could be functionalized to optimize its performance for specific optoelectronic applications. researchgate.netacs.org

The development of hole-transporting layers is a key area of research for improving the efficiency and stability of OLEDs. scielo.org.mx The molecular structure of this compound, with its aromatic ring and alkyl substituents, provides a basic framework that could be modified to create novel HTMs.

Table 2: Potential Optoelectronic Applications of Aniline Derivatives

ApplicationMaterial ClassRelevant PropertiesResearch Focus
Organic Light-Emitting Diodes (OLEDs)Hole-Transporting MaterialsCharge carrier mobility, thermal stability.Development of efficient and stable HTMs. scielo.org.mx
Organic Photovoltaics (OPVs)Donor MaterialsLight absorption, charge separation and transport.Synthesis of novel donor-acceptor polymers.
Nonlinear OpticsAniline OligomersHigh hyperpolarizability.Tuning of NLO properties through substitution. researchgate.netnih.gov
Conductive PolymersPoly(alkylanilines)Electrical conductivity, processability.Synthesis and characterization of soluble conductive polymers. researchgate.netbibliotekanauki.pl

This table outlines potential applications based on the properties of the broader class of aniline derivatives, as specific data for this compound is limited.

The development of chemical sensors is another area where aniline derivatives have shown significant promise. Polyaniline and its substituted derivatives are known for their sensitivity to various chemical species, which can be detected through changes in their electrical conductivity or optical properties.

While there is no direct evidence of this compound being used in sensor development, the principles of using aniline-based polymers are well-established. For example, modified electrodes using polyaniline have been employed for the voltammetric determination of metal ions. nih.gov The alkyl groups in this compound could potentially enhance the selectivity of a sensor by creating a more specific binding environment for target analytes.

Ion-selective electrodes (ISEs) are a type of sensor where an ionophore selectively binds to a target ion. While specific ionophores based on this compound for nitrate or other ion detection have not been reported, the general structure of N-alkylanilines could be adapted for such purposes. The development of nitrate-selective electrodes often involves the use of a polymer membrane, typically PVC, with an embedded ionophore. ntsensors.comflinnsci.commetrohm.commetrohm.comvernier.com

Table 3: Potential Sensor Applications of Aniline Derivatives

Sensor TypeTarget AnalytePrinciple of DetectionResearch Focus
Voltammetric SensorMetal IonsElectrochemical oxidation/reduction at a modified electrode.Development of sensitive and selective modified electrodes. nih.govnih.govresearchgate.netpnu.ac.irmdpi.com
Ion-Selective ElectrodeAnions (e.g., Nitrate)Potentiometric response based on selective ion binding.Design of novel ionophores and membrane compositions. ntsensors.comflinnsci.commetrohm.commetrohm.comvernier.com
Gas SensorAmmonia, Volatile Organic CompoundsChange in conductivity of a conductive polymer film.Synthesis of new aniline derivatives with enhanced sensitivity.

This table is based on the established applications of the broader class of aniline derivatives in sensor technology, as direct research on this compound is not available.

Catalysis

In the field of catalysis, N-alkylanilines can function as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atom can coordinate to a metal center, influencing the catalyst's activity and selectivity.

There is limited direct research on the catalytic applications of this compound. However, the broader class of N-alkylanilines has been explored in various catalytic systems. For instance, in phase-transfer catalysis, quaternary ammonium salts derived from amines can be used to facilitate reactions between reactants in immiscible phases. ed.ac.uknih.goved.ac.ukresearchgate.net this compound could potentially be quaternized to form such a catalyst.

Furthermore, N-alkylanilines can serve as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.orgnih.govresearchgate.netmdpi.com The electronic and steric properties of the aniline ligand can be tuned by the alkyl substituents to optimize the catalytic performance.

Table 4: Potential Catalytic Applications of N-Alkylanilines

Catalytic ApplicationRole of N-AlkylanilineKey ReactionResearch Focus
Phase-Transfer CatalysisPrecursor to Quaternary Ammonium SaltNucleophilic SubstitutionDevelopment of efficient and recyclable phase-transfer catalysts. ed.ac.uknih.goved.ac.ukresearchgate.net
Suzuki-Miyaura CouplingLigand for Palladium or Nickel CatalystC-C Bond FormationDesign of novel ligands for improved catalytic activity and selectivity. chemrxiv.orgnih.govresearchgate.netmdpi.com
Aldol CondensationOrganocatalyst (as a secondary amine)C-C Bond FormationExploration of new amine-based organocatalysts.

This table highlights potential catalytic roles for this compound based on the known applications of the N-alkylaniline class of compounds.

Role in Dye Chemistry and Colorant Technologies

Precursor in Dyestuff Synthesis

N-Butyl-N-ethylaniline is a valuable building block in the manufacture of several classes of synthetic dyes. Its nucleophilic character, stemming from the electron-rich aniline (B41778) ring, makes it an excellent coupling component.

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most important class of commercial dyes. The synthesis of these dyes typically involves a two-step process: diazotization followed by azo coupling.

In this process, a primary aromatic amine is treated with nitrous acid to form a reactive diazonium salt. This salt then acts as an electrophile and is reacted with a coupling component. This compound, as a tertiary aromatic amine, serves as an effective coupling component. The electron-donating nature of the N-butyl-N-ethylamino group strongly activates the aromatic ring, facilitating electrophilic substitution, usually at the para position.

The general reaction is as follows: Ar-N₂⁺ + C₆H₅-N(C₂H₅)(C₄H₉) → Ar-N=N-C₆H₄-N(C₂H₅)(C₄H₉) + H⁺

While specific examples detailing the use of this compound are not prevalent in readily available literature, the use of structurally similar compounds like N,N-di-n-butylaniline and N-benzyl-N-ethylaniline in azo dye synthesis is well-documented. researchgate.netrsc.org For instance, studies on N,N-di-n-butylaniline demonstrate its reaction with sodium nitrite (B80452) to form nitro and nitroso derivatives, which are key precursors for azo dye formation. rsc.org This established reactivity pattern for N,N-dialkylanilines provides a strong basis for the role of this compound in producing a range of azo dyes with varied colors and properties.

Triphenylmethane (B1682552) dyes are known for their brilliant, intense colors, although they often exhibit poor lightfastness. They are used in applications such as ball-point pen inks, textile dyeing, and as pH indicators. The synthesis of these dyes often involves the condensation of an aromatic aldehyde with two equivalents of an N,N-dialkylated aniline in the presence of an acid catalyst.

Patents and chemical literature describe the synthesis of triphenylmethane dyes using a variety of N-alkylated aniline derivatives. google.comgoogleapis.comgoogle.com The this compound molecule can react with aldehydes like benzaldehyde (B42025) to form the colorless leuco base of the dye. Subsequent oxidation of this leuco base generates the final, highly colored triphenylmethane dye. The specific alkyl groups on the nitrogen atom (butyl and ethyl) influence the final shade and solubility of the dye.

While closely related to dyes, pigments are colorants that are insoluble in the application medium. N-alkylated anilines are known to be used in the production of various pigments. The related compound, N-ethylaniline, is explicitly mentioned as a precursor for the manufacture of pigments. borsodchem.cz Based on this, this compound can be inferred to function as an intermediate in the synthesis of certain organic pigments, where its structure would be incorporated into a larger, insoluble molecule, contributing to the final color and fastness properties of the pigment.

Organic Dye Stabilization

The stability of dyes to light, heat, and chemical agents is a critical factor in their performance. Certain aniline derivatives can act as stabilizers. For example, N-ethylaniline is used as an organic dye stabilizer. borsodchem.cz The mechanism of stabilization can involve quenching of excited states or scavenging of reactive radicals, such as nitrogen oxides, that can degrade the dye's chromophore. This stabilizing action is particularly relevant in environments where dyes are exposed to harsh conditions, such as in propellants or automotive applications. By analogy, this compound is expected to exhibit similar stabilizing properties, helping to preserve the color integrity and extend the lifespan of dyed materials.

Optical Brighteners

Optical brighteners, or fluorescent whitening agents (FWAs), are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process masks the inherent yellow cast of many materials, making them appear whiter and brighter. The synthesis of many optical brighteners, particularly those based on stilbene (B7821643) derivatives, involves aniline compounds. googleapis.com N-ethylaniline is a known intermediate in the production of optical brighteners. borsodchem.cz It is plausible that this compound could be used in a similar capacity, where its structure is incorporated into a larger fluorescent molecule to modify its absorption, emission, and solubility characteristics. Patents in this field often refer to a broad range of substituted amines for the synthesis of these agents. justia.comgoogle.comgoogleapis.com

Structure-Property Relationships in Dye Chromophores

The specific structure of this compound has a predictable influence on the properties of the dyes derived from it. The N-alkyl groups function as powerful auxochromes, which are essential for color development in dye molecules.

Electronic Effects : The ethyl and butyl groups are electron-donating. Through the nitrogen atom, they increase the electron density of the aromatic ring, a phenomenon known as a positive mesomeric effect (+M). This electron donation shifts the absorption maximum of the dye's chromophore to longer wavelengths (a bathochromic or "red" shift), deepening the color. The strength of this effect influences the final hue of the dye.

Solubility and Hydrophobicity : The presence of the butyl and ethyl chains significantly increases the hydrophobicity of the molecule. This compound has a calculated XLogP3 value of 4.2, indicating a high affinity for nonpolar environments. nih.gov This property is crucial for the synthesis of solvent dyes, which are designed to be soluble in organic solvents, oils, and waxes. In disperse dyes, this hydrophobicity helps in the dye's affinity for synthetic fibers like polyester.

Steric Effects and Fastness : The size and flexibility of the alkyl groups can introduce steric hindrance, which may affect the planarity of the dye molecule. This can influence the color intensity and aggregation behavior of the dye. Furthermore, the increased molecular size and hydrophobicity imparted by the butyl and ethyl groups can improve the wash fastness of the dye by reducing its tendency to migrate out of the fiber into water.

Table 2: Influence of N-Alkyl Groups on Dye Properties

Structural FeatureEffect on Dye Properties
Electron-Donating Nature Acts as a strong auxochrome, causes a bathochromic shift (deepens color).
Hydrophobic Alkyl Chains Increases solubility in organic solvents (for solvent dyes) and enhances affinity for synthetic fibers (for disperse dyes).
Increased Molecular Size Can improve wash fastness by hindering removal from the fiber matrix.
Steric Hindrance May influence molecular planarity, affecting color intensity and aggregation.

This table summarizes the key relationships between the structure of the N-Butyl-N-ethylamino group and the resulting properties of the dye.

Environmental Transformation and Degradation Pathways of N Butyl N Ethylaniline

Abiotic Transformation Mechanisms

Abiotic transformation mechanisms are chemical and physical processes that occur in the environment without the involvement of microorganisms. For N-Butyl-N-ethylaniline, these include hydrolysis, photolysis, and oxidation-reduction reactions.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For N-alkylanilines like this compound, the carbon-nitrogen (C-N) bond is generally stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions. Studies on related compounds such as N-ethylaniline suggest that it is not expected to undergo hydrolysis in the environment due to the lack of hydrolyzable functional groups. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Anilines, in general, can absorb light in the environmentally relevant ultraviolet (UV) spectrum, which can lead to their degradation.

Direct Photolysis: this compound is expected to absorb sunlight, which can lead to its direct photolytic degradation. This process involves the absorption of photons by the molecule, leading to an excited state that can then undergo various reactions, including bond cleavage. The atmospheric half-life of the related compound N,N-diethylaniline due to reaction with photochemically-produced hydroxyl radicals is estimated to be approximately 2 hours, suggesting that photolysis can be a significant degradation pathway in the atmosphere nih.gov.

Indirect Photolysis: Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., humic substances, nitrate), absorb light and produce reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species can then react with and degrade this compound. The reaction with hydroxyl radicals is considered a primary pathway for the atmospheric degradation of many organic compounds.

The degradation of rhodamine B, a compound with N,N-diethylaniline moieties, has been shown to proceed via N-de-ethylation and destruction of the chromophore structure under photocatalytic conditions mdpi.comnih.gov. A similar process of N-dealkylation, involving the removal of the butyl or ethyl group, is a plausible photolytic degradation pathway for this compound.

Table 1: Estimated Atmospheric Half-life of a Structurally Similar Compound

Compound Process Half-life Reference
N,N-Diethylaniline Reaction with hydroxyl radicals ~2 hours nih.gov

Oxidation: In the environment, this compound can be oxidized by various chemical oxidants present in soil and water, such as metal oxides (e.g., manganese dioxide) and reactive oxygen species. The nitrogen atom and the alkyl groups are potential sites for oxidation. Oxidation of the nitrogen atom can lead to the formation of N-oxides. Studies on the chemical oxidation of aniline (B41778) and N-methylaniline have shown that the reaction can proceed via the formation of radical cations, leading to dimerization and trimerization products. While specific studies on this compound are lacking, similar oxidative coupling reactions could occur.

Reduction: Reduction of this compound in the environment is less common under aerobic conditions. In anoxic or anaerobic environments, such as deep sediments or contaminated groundwater, reduction processes can become more significant. However, for N,N-dialkylanilines, reduction is not considered a primary degradation pathway unless there are reducible functional groups on the aromatic ring.

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment.

The microbial degradation of N-alkylanilines has been studied for several related compounds. For instance, N,N-diethylaniline has been shown to undergo aerobic biodegradation in aquifer microcosms. A first-order kinetic constant for the aerobic biodegradation of N,N-diethylaniline was estimated to be 0.037 ± 0.004 d⁻¹ in laboratory experiments. However, under anaerobic conditions, no significant degradation was observed, indicating its recalcitrance in the absence of oxygen.

The biodegradation of aniline in aquatic environments has been attributed to specific bacterial genera, including Burkholderia and Pseudomonas. It is likely that similar microbial communities are involved in the degradation of this compound. The presence of both a butyl and an ethyl group may influence the rate and pathway of degradation compared to simpler N-alkylanilines.

Table 2: Aerobic Biodegradation Rate of a Structurally Similar Compound

Compound System First-Order Kinetic Constant (k) Reference
N,N-Diethylaniline Aquifer Microcosm (Aerobic) 0.037 ± 0.004 d⁻¹

Oxidative Biotransformations: The primary pathway for the microbial degradation of N,N-dialkylanilines under aerobic conditions is oxidative N-dealkylation. This process is typically initiated by monooxygenase enzymes, such as cytochrome P450s, which are common in a wide range of microorganisms and higher organisms.

The enzymatic reaction involves the hydroxylation of the α-carbon of one of the alkyl groups (either butyl or ethyl). The resulting carbinolamine intermediate is unstable and spontaneously decomposes to yield a secondary amine (N-ethylaniline or N-butylaniline) and an aldehyde (butyraldehyde or acetaldehyde (B116499), respectively). This N-dealkylation is a key step in the breakdown of the molecule, making it more amenable to further degradation.

Another potential oxidative biotransformation is N-oxidation, which leads to the formation of this compound-N-oxide. While this is a known metabolic pathway in some organisms, its significance in environmental microbial degradation is less clear.

Reductive Biotransformations: As mentioned previously, N,N-dialkylanilines are generally resistant to degradation under anaerobic conditions. Therefore, reductive biotransformations are not expected to be a significant fate process for this compound in most environments. Studies on N,N-diethylaniline have confirmed its recalcitrance under anaerobic conditions.

Table 3: Potential Biotransformation Products of this compound

Transformation Pathway Initial Product(s)
N-de-butylation N-Ethylaniline and Butyraldehyde (B50154)
N-de-ethylation N-Butylaniline and Acetaldehyde
N-oxidation This compound-N-oxide

N-Dealkylation as a Degradation Pathway

N-dealkylation represents a significant degradation pathway for this compound in various environmental and biological systems. This process involves the cleavage of the carbon-nitrogen bond, leading to the removal of either the butyl or the ethyl group from the nitrogen atom. The reaction is primarily mediated by enzymatic systems, such as cytochrome P450 monooxygenases, which are prevalent in microorganisms and higher organisms. nih.govnih.gov

The mechanism of N-dealkylation for N,N-dialkylanilines can proceed through different routes, including a single-electron-transfer (SET) mechanism or a Cα-H abstraction pathway. nih.govacs.org In the SET pathway, an electron is transferred from the nitrogen atom to the enzyme's active site, forming a radical cation, which then undergoes deprotonation and subsequent bond cleavage. nih.gov Alternatively, the Cα-H abstraction mechanism involves the direct removal of a hydrogen atom from the carbon adjacent to the nitrogen, leading to an unstable intermediate that decomposes. nih.govacs.org For N-ethyl-N-methylaniline, a related compound, studies have shown a significant preference for N-demethylation over N-deethylation, suggesting that the nature of the alkyl group can influence the primary degradation route. nih.gov

The ultimate products of N-dealkylation of this compound are N-ethylaniline (from debutylation) or N-butylaniline (from deethylation), along with the corresponding aldehydes, butyraldehyde and acetaldehyde, respectively. These primary transformation products can then undergo further degradation in the environment.

Environmental Fate Modeling and Prediction

Predicting the environmental fate of this compound is crucial for assessing its potential risks. Environmental fate models are computational tools that use a chemical's physicochemical properties to estimate its distribution and persistence in different environmental compartments like air, water, soil, and sediment. researchgate.net

A widely used tool for this purpose is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). chemistryforsustainability.orgchemsafetypro.comepa.gov This suite of models can predict numerous properties and fate parameters from a chemical's structure. chemsafetypro.comsrcinc.com Key inputs for these models include molecular weight, octanol-water partition coefficient (Log KOW), vapor pressure, and water solubility. researchgate.netepa.gov For this compound, these properties dictate its tendency to partition between different environmental media.

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate Modeling

Property Value Source
Molecular Formula C12H19N nih.gov
Molecular Weight 177.29 g/mol nih.gov

The high Log KOW value (4.2) suggests that this compound has a strong tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. nih.gov Models like the level III multimedia fugacity model within EPI Suite™ use such parameters to predict the steady-state distribution of the chemical, providing estimates of its concentration in air, water, soil, and sediment. chemsafetypro.comepa.gov

Assessment of Transformation Products

The assessment of transformation products (TPs) is a critical component of environmental fate analysis, as these products may be more persistent or toxic than the parent compound. nih.govusgs.govnih.gov For this compound, the primary degradation pathway is N-dealkylation, leading to the formation of specific TPs.

The initial transformation products expected from the degradation of this compound are:

N-ethylaniline : Formed via the removal of the butyl group.

N-butylaniline : Formed via the removal of the ethyl group.

These secondary amines are themselves subject to further environmental degradation, potentially leading to the formation of aniline and subsequent mineralization. Other potential transformation reactions in the environment include hydroxylation of the aromatic ring and N-oxidation. mdpi.comresearchgate.net Identifying these TPs often requires advanced analytical techniques, such as high-resolution mass spectrometry, to detect the low concentrations typically found in environmental samples. nih.gov

Table 2: Potential Transformation Products of this compound

Transformation Pathway Resulting Product(s)
N-Debutylation N-ethylaniline, Butyraldehyde
N-Deethylation N-butylaniline, Acetaldehyde

Adsorption and Mobility in Environmental Compartments

The adsorption and mobility of this compound determine its transport and distribution in the environment. Its physicochemical properties strongly suggest a tendency to associate with solid phases, particularly those rich in organic matter.

Soil Sorption and Leaching

The high Log KOW value of 4.2 indicates strong hydrophobicity, leading to a high affinity for the organic carbon fraction in soil and sediment. nih.gov Chemicals with high Koc values are strongly bound to soil particles and are considered to have low mobility. nih.govresearchgate.net Consequently, the leaching potential of this compound is predicted to be low. mdpi.commdpi.com Models like the Groundwater Ubiquity Score (GUS) use Koc and soil half-life to classify a chemical's leaching potential; compounds with high sorption and moderate to rapid degradation are generally not expected to contaminate groundwater. mdpi.com

Occurrence in Aqueous Systems

Given its properties, this compound is not expected to be found at high concentrations in the dissolved phase of aqueous systems. Its high Log KOW and predicted high Koc value suggest that if released into water bodies, it will preferentially partition to suspended sediments and bottom sediments. epa.gov

While specific monitoring data for this compound in aqueous environments is scarce, studies on other aniline derivatives show that they can be introduced into aquatic systems through industrial effluents. researchgate.net The detection of such compounds and their transformation products often requires sensitive and specific molecular techniques capable of identifying trace amounts in complex water matrices. mdpi.comresearchgate.net Any this compound present in the water column would be subject to degradation processes like photolysis and biodegradation, in addition to partitioning to sediment. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for N-butyl-N-ethylaniline, and what reaction conditions optimize yield?

  • Methodological Answer : The primary synthesis involves alkylation of aniline derivatives. For example, N-ethylaniline can react with butyl chloride via nucleophilic substitution under controlled pH (basic conditions) to minimize polyalkylation. Catalytic agents like phase-transfer catalysts may enhance reaction efficiency . Yield optimization requires monitoring stoichiometric ratios (e.g., excess alkyl halide), temperature control (80–120°C), and inert atmospheres to prevent oxidation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Exposure Control : Use fume hoods or closed systems to avoid inhalation of vapors. Implement local exhaust ventilation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respirators if aerosol generation is possible .
  • Storage : Store in tightly sealed containers away from oxidizers and heat sources. Monitor for degradation over time, as aging may increase hazards .
  • Disposal : Follow EPA guidelines for amine-containing waste. Neutralize with dilute acid before disposal in designated hazardous waste containers .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Chromatography : Use GC-MS or HPLC with UV detection to assess purity. Compare retention times with standards .
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., signals for butyl/ethyl groups at δ 0.8–1.5 ppm) and FT-IR (N-H stretches ~3400 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formula (C12_{12}H19_{19}N) with combustion analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound across studies?

  • Methodological Answer :
  • Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases like NIST. Avoid non-peer-reviewed sources .
  • Experimental Replication : Reproduce measurements under standardized conditions (e.g., boiling point at reduced pressure: 287°C at 95 kPa ).
  • Statistical Analysis : Apply t-tests or ANOVA to compare datasets, accounting for instrumental error and sample variability .

Q. What experimental strategies can elucidate the degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to UV light, heat (40–60°C), or aqueous solutions at different pH levels. Monitor degradation via LC-MS to identify byproducts (e.g., nitroso derivatives or quinone imines) .
  • Isotopic Labeling : Use 15^{15}N-labeled aniline precursors to trace nitrogen migration during decomposition .
  • Ecotoxicity Assays : Evaluate degradation products using Daphnia magna or algal growth inhibition tests to assess environmental impact .

Q. How can computational modeling complement experimental studies in predicting the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Simulate reaction pathways (e.g., alkylation energetics) using software like Gaussian or ORCA. Compare activation energies with experimental kinetics .
  • Molecular Dynamics : Model solubility parameters in solvents (e.g., logP predictions) to guide solvent selection for reactions .
  • Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on the acute toxicity of this compound in published literature?

  • Methodological Answer :
  • Meta-Analysis : Aggregate toxicity data (e.g., LD50_{50} values) from OECD-compliant studies. Weight results by sample size and methodology rigor .
  • In Vitro Validation**: Conduct cytotoxicity assays (e.g., MTT assay on HepG2 cells) to reconcile discrepancies between in vivo and in vitro models .
  • Dose-Response Modeling : Use Hill equation fits to compare EC50_{50} values across studies, adjusting for exposure duration and vehicle effects .

Experimental Design Considerations

Q. What controls are essential when designing catalytic studies involving this compound?

  • Methodological Answer :
  • Blank Reactions : Run parallel experiments without catalysts to quantify background reaction rates .
  • Internal Standards : Add deuterated analogs (e.g., d7_7-N-ethylaniline) to GC-MS samples for quantification accuracy .
  • Replicate Sampling : Collect triplicate data points at each time interval to assess reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.